16-Mercapto-1-hexadecanol

Vue d'ensemble

Description

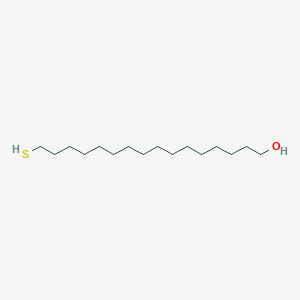

16-Mercapto-1-hexadecanol: is an organic compound with the molecular formula C16H34OS . It is a long-chain alkanethiol with a hydroxyl group at one end and a thiol group at the other. This compound is known for its ability to form self-assembled monolayers on gold surfaces, making it valuable in various scientific and industrial applications .

Mécanisme D'action

Target of Action

16-Mercapto-1-hexadecanol, also known as 16-MHD, primarily targets gold (Au) surfaces . It forms a self-assembled monolayer (SAM) on these surfaces, which can be used for various applications, including the fixation of mutated DNA .

Mode of Action

The compound interacts with its target (Au surfaces) through a process known as self-assembly . This involves the formation of a monolayer of 16-MHD on the Au surface, which is then annealed (heated and cooled) to analyze its structure and mechanical properties . The process is influenced by incubation and annealing times, which affect surface coverage, height, and monolayer order .

Biochemical Pathways

It’s known that the compound plays a role in the self-assembly process, which is considered a key mechanism in the growth of biological systems from the molecular level to the nanoscale . This process is crucial for the development of DNA-based biosensors .

Pharmacokinetics

It’s known that the compound is a lipid and is a component of human serum . It has been shown to be generated in the liver by hydrolysis of 16-hydroxylated cholesterol .

Result of Action

The primary result of 16-MHD’s action is the formation of a self-assembled monolayer (SAM) on Au surfaces . This SAM can be used to fix mutated DNA, providing a platform for the development of DNA-based biosensors . Over-annealing can lead to fragmentation and desorption of the SAM structure due to alkane bond breaking .

Action Environment

The action of 16-MHD is influenced by environmental factors such as temperature. For instance, the annealing process, which is crucial for the formation and analysis of the SAM, involves heating and cooling . Over-annealing can lead to fragmentation and desorption of the SAM structure . Therefore, careful control of the environmental conditions is necessary to ensure the efficacy and stability of 16-MHD’s action.

Analyse Biochimique

Biochemical Properties

16-Mercapto-1-hexadecanol plays a significant role in biochemical reactions. It is used in the formation and structural characterization of polyfunctional organic monolayers

Cellular Effects

This compound has the potential to interact with cell membranes, leading to changes in permeability and influencing ion and molecule transportation

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules . Detailed information about its enzyme inhibition or activation, and changes in gene expression is currently lacking.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Synthesis from 1-Hexadecanol: One common method involves the reaction of 1-hexadecanol with thiourea followed by hydrolysis to yield 16-mercapto-1-hexadecanol.

Reduction of 16-Mercaptohexadecanal: Another method involves the reduction of 16-mercaptohexadecanal using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 16-Mercapto-1-hexadecanol can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The thiol group can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alkanes.

Substitution: Esters, ethers.

Applications De Recherche Scientifique

Chemistry:

Self-Assembled Monolayers: 16-Mercapto-1-hexadecanol is widely used to create self-assembled monolayers on gold surfaces, which are essential in surface chemistry and nanotechnology.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Protein Separation: The compound is used in the preparation of bifunctional nanoparticles for protein separation and purification.

Drug Delivery: It is explored for use in drug delivery systems due to its ability to form stable monolayers.

Industry:

Nanolithography: this compound is employed in nanolithography techniques for patterning surfaces at the nanoscale.

Corrosion Inhibition: It is used as a corrosion inhibitor in various industrial applications.

Comparaison Avec Des Composés Similaires

1-Hexadecanol: Similar in structure but lacks the thiol group, making it less effective in forming self-assembled monolayers.

16-Mercaptohexadecanal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.

16-Mercaptohexadecanoic Acid: Contains a carboxylic acid group, which alters its solubility and reactivity compared to 16-mercapto-1-hexadecanol.

Uniqueness: this compound is unique due to its dual functional groups (thiol and hydroxyl), which allow it to form stable monolayers on gold surfaces and participate in a wide range of chemical reactions .

Activité Biologique

16-Mercapto-1-hexadecanol (MCHD), also known as 16-mercaptohexadecan-1-ol, is a synthetic thiol compound with significant applications in materials science and biochemistry. Its unique structure, featuring a long hydrophobic alkyl chain and a terminal thiol group, enables it to form self-assembled monolayers (SAMs) on gold and other metal surfaces. This article explores the biological activity of MCHD, focusing on its effects in various biological systems, potential therapeutic applications, and its role in nanotechnology.

- Molecular Formula : C₁₆H₃₄OS

- Molecular Weight : 274.51 g/mol

- CAS Number : 114896-32-1

MCHD is characterized by its hydrophobic tail and a reactive thiol group, which allows it to participate in redox reactions and form stable bonds with metallic surfaces.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MCHD. It has been shown to exhibit significant inhibitory effects against a range of bacterial strains. For instance, research indicates that MCHD can disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of MCHD

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments using human dermal fibroblast (HDF) cells revealed that MCHD exhibits dose-dependent cytotoxic effects. At higher concentrations, MCHD induced apoptosis in HDF cells, suggesting a potential for therapeutic applications in cancer treatment.

Table 2: Cytotoxic Effects of MCHD on HDF Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Self-Assembled Monolayers (SAMs)

MCHD is particularly noted for its ability to form self-assembled monolayers on gold substrates. These SAMs have been utilized in biosensor applications due to their stability and biocompatibility. The formation of these monolayers can be influenced by factors such as concentration and solvent choice.

Research Findings

A study by Pan et al. demonstrated that MCHD forms well-organized SAMs on gold from a 1 mM solution, which exhibited enhanced stability compared to other thiols . This property is crucial for developing biosensors that require stable interfaces for reliable performance.

Case Study 1: Antimicrobial Application

In a recent study, MCHD was tested against biofilms formed by Staphylococcus aureus on medical devices. The results showed that MCHD effectively reduced biofilm formation by up to 80% at concentrations of 25 µg/mL, highlighting its potential as a coating material for implants .

Case Study 2: Cancer Therapeutics

Another investigation explored the use of MCHD in targeting cancer cells. The compound was found to selectively induce apoptosis in breast cancer cell lines while sparing normal cells, indicating a promising avenue for targeted cancer therapy .

Propriétés

IUPAC Name |

16-sulfanylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUQGBJWKWOITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCS)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396084 | |

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114896-32-1 | |

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 16-Mercapto-1-hexadecanol interact with gold surfaces and what are the implications for biosensor development?

A: this compound (MHD) forms stable self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur interaction. [, ] This property is particularly valuable for biosensor applications. For instance, MHD SAMs can be further modified to immobilize biomolecules like DNA, paving the way for sensitive and selective biosensing platforms. []

Q2: How does the solvent used during SAM formation influence the properties of this compound monolayers?

A: Studies comparing chloroform and ethanol as solvents for MHD SAM formation reveal a significant impact on the resulting monolayer composition. [] Specifically, using chloroform leads to a higher incorporation of biotinylated thiols within mixed SAMs compared to ethanol. [] This finding highlights the importance of solvent selection in controlling the surface properties of MHD SAMs for applications like biosensing.

Q3: Can you elaborate on the use of this compound in studying protein-resistant surfaces?

A: this compound plays a crucial role in constructing well-defined surfaces for studying protein resistance. By varying the ratio of MHD to 16-mercapto-1-hexadecanoic acid in mixed SAMs, researchers can systematically control surface charge. [] These platforms are valuable for investigating how surface charge influences the effectiveness of protein-resistant coatings like those based on poly(ethylene glycol) grafted polymers. []

Q4: What insights have been gained into the interaction of HCl with hydroxylated surfaces using this compound SAMs?

A: this compound SAMs provide a model system for studying gas-surface interactions. Molecular beam scattering experiments using MHD SAMs have revealed that HCl molecules exhibit a range of behaviors upon collision, including impulsive scattering, thermal accommodation, and trapping through hydrogen bonding with surface hydroxyl groups. [] This research contributes to a fundamental understanding of gas adsorption and energy transfer at interfaces.

Q5: What are the analytical techniques commonly employed to characterize this compound SAMs and their modifications?

A5: A combination of surface-sensitive techniques is essential for characterizing MHD SAMs. These include:

- Quartz Crystal Microbalance with Dissipation monitoring (QCM-D): Used to monitor real-time mass changes during SAM formation and subsequent biomolecule immobilization. []

- X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states within the SAM. []

- Atomic Force Microscopy (AFM): Enables high-resolution imaging of SAM morphology and measurement of mechanical properties like adhesion and elasticity. []

- External Reflection-Absorption Fourier Transform Infrared Spectroscopy (ER-FTIR): Offers insights into the chemical bonding and orientation of molecules within the SAM. []

- Time-of-Flight Secondary Mass Spectrometry (TOF-SIMS): Useful for analyzing the molecular composition and distribution of components within the SAM. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.